![molecular formula C17H22N8S B5571988 4-{4-[4-甲基-5-(1H-吡唑-1-基甲基)-4H-1,2,4-三唑-3-基]哌啶-1-基}-2-(甲硫基)嘧啶](/img/structure/B5571988.png)
4-{4-[4-甲基-5-(1H-吡唑-1-基甲基)-4H-1,2,4-三唑-3-基]哌啶-1-基}-2-(甲硫基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation, nucleophilic substitution, and cyclization reactions. For instance, a series of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products, termed 'pyrimidinylthio pyrimidotriazolothiadiazines', have been synthesized, starting from an initial condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines and a final cyclocondensation step (Asghari et al., 2015).
Molecular Structure Analysis
The molecular structures of such compounds are characterized by the presence of multiple heterocyclic rings, including pyrimidine, triazole, and pyrazole moieties. The structural analysis often involves X-ray diffraction, NMR, and IR spectroscopy to elucidate the arrangement of these rings and the substitution patterns on them.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including heterocyclization, which is a crucial step in their synthesis. The reactivity can be influenced by the nature of the substituents on the heterocyclic rings and the presence of functional groups such as methylthio or piperidinyl groups.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. For example, the solubility at physiological pH and the ability to form stable aqueous systems suitable for intravenous infusion are critical parameters for potential pharmacological applications (Baraldi et al., 2012).
科学研究应用
腺苷受体拮抗剂
水溶性腺苷受体拮抗剂的开发一直是研究的重要领域。一项研究重点介绍了吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶的合成,该化合物具有改善的水溶性,显示出在医学治疗中静脉注射的潜力。这些化合物,包括具有 1-(取代)哌啶-4-基环的衍生物,对人 A₃ 腺苷受体显示出高选择性和亲和力,表明它们在靶向腺苷受体介导的通路中的用途 (Baraldi 等人,2012).
杂环化合物的合成
另一个应用领域涉及各种杂环化合物的合成。已经对噻吩并[2,3-b]吡啶、吡唑并[1,5-a]嘧啶、[1,2,4]三唑并[1,5-a]嘧啶和嘧啶并[1,2-a]苯并咪唑衍生物的合成进行了研究,展示了类似结构在生成广泛的生物活性分子中的多功能性。这些合成路线为探索新型治疗剂开辟了途径 (Mohamed 等人,2011).
药物发现的杂环合成
合成新型杂环化合物,包括 N-环烷烃、吗啉和哌嗪,并结合 5-氰基-4-甲基-2-苯基-(硫代)嘧啶部分,对于药物发现至关重要。这些化合物提供了作为开发新药的支架的潜力,突出了此类化学结构在药物化学研究中的重要性 (Ho & Suen,2013).
药物开发的专利分析
探索专利领域揭示了相关化学结构在开发治疗剂中的应用,例如用于偏头痛治疗的 alpha 亚型选择性 5-HT-1D 受体激动剂。这项研究强调了化学合成在创建具有特定治疗靶点的化合物中的作用,提供了对药物开发过程的见解 (Habernickel,2001).
多巴胺受体的配体
研究表明,4-杂环基哌啶作为人多巴胺 D4 受体上的选择性高亲和力配体,证明了相关化合物在神经系统疾病中的治疗潜力。此类研究有助于了解精神分裂症和药物成瘾等疾病的分子基础,为开发靶向治疗奠定了基础 (Rowley 等人,1997).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-23-15(12-25-9-3-7-19-25)21-22-16(23)13-5-10-24(11-6-13)14-4-8-18-17(20-14)26-2/h3-4,7-9,13H,5-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCLPFFQKDGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=NC(=NC=C3)SC)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。